molecular formula C17H21N3O3 B7647418 [1-[(5-Phenoxyfuran-2-yl)methyl]piperidin-4-yl]urea

[1-[(5-Phenoxyfuran-2-yl)methyl]piperidin-4-yl]urea

Cat. No. B7647418
M. Wt: 315.37 g/mol
InChI Key: KSEVSBOCBLYVEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-[(5-Phenoxyfuran-2-yl)methyl]piperidin-4-yl]urea is a chemical compound that has gained attention in scientific research for its potential applications in various fields.

Mechanism of Action

The mechanism of action of [1-[(5-Phenoxyfuran-2-yl)methyl]piperidin-4-yl]urea is not fully understood, but it is believed to act as a sigma-1 receptor agonist. The sigma-1 receptor is a protein that is involved in various cellular processes, including calcium signaling, oxidative stress, and protein synthesis. Activation of the sigma-1 receptor has been shown to have neuroprotective and anti-inflammatory effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the proliferation of breast cancer cells and induce apoptosis. In vivo studies have shown that it can improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It has also been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

One advantage of using [1-[(5-Phenoxyfuran-2-yl)methyl]piperidin-4-yl]urea in lab experiments is its high potency and selectivity for the sigma-1 receptor. This allows for more specific and targeted studies of the receptor's function. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret results and design experiments.

Future Directions

There are several future directions for research on [1-[(5-Phenoxyfuran-2-yl)methyl]piperidin-4-yl]urea. One direction is to further investigate its potential as a therapeutic agent for central nervous system disorders, such as Alzheimer's disease and schizophrenia. Another direction is to explore its potential as a tool compound for studying the sigma-1 receptor in neurodegenerative diseases. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of [1-[(5-Phenoxyfuran-2-yl)methyl]piperidin-4-yl]urea involves the reaction of 5-Phenoxyfuran-2-carboxylic acid with N-(tert-butoxycarbonyl)-4-piperidone, followed by deprotection and coupling with N,N'-dicyclohexylcarbodiimide and urea. The final product is obtained through purification and isolation procedures.

Scientific Research Applications

[1-[(5-Phenoxyfuran-2-yl)methyl]piperidin-4-yl]urea has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of central nervous system disorders, such as Alzheimer's disease and schizophrenia. In neuroscience, it has been explored for its potential use as a tool compound to study the role of the sigma-1 receptor in neurodegenerative diseases. In cancer research, it has been studied for its potential as a therapeutic agent against breast cancer cells.

properties

IUPAC Name

[1-[(5-phenoxyfuran-2-yl)methyl]piperidin-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c18-17(21)19-13-8-10-20(11-9-13)12-15-6-7-16(23-15)22-14-4-2-1-3-5-14/h1-7,13H,8-12H2,(H3,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSEVSBOCBLYVEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)N)CC2=CC=C(O2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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